5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid is a furan-derived carboxylic acid with systematic IUPAC name 5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxylic acid . Its molecular formula, C₁₃H₁₂O₃S , reflects a fused aromatic system comprising a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a [(4-methylphenyl)thio]methyl moiety. The SMILES notation Cc1ccc(cc1)SCc1ccc(o1)C(=O)O captures the connectivity: a furan core (O1C=C(C(=O)O)C=C1) linked via a thioether bridge (-S-CH₂-) to a para-methyl-substituted benzene ring.
The molecular architecture features two distinct aromatic systems:
- Furan ring : A five-membered heterocycle with oxygen at position 1, contributing to electron-deficient π-system behavior.
- 4-Methylphenyl group : A toluene-derived substituent introducing steric bulk and hydrophobic character via the methyl group at the para position.
Key bond lengths and angles, derived from analogous structures, include:
- C-O bond in furan: ~1.36 Å
- C-S bond in thioether: ~1.81 Å
- Dihedral angle between furan and benzene rings: ~21–30° (based on crystallographic data of related compounds).
Crystallographic Analysis and Conformational Studies
While direct single-crystal X-ray diffraction data for this compound remains unpublished, insights can be inferred from structurally related furoic acid derivatives. For example, the crystal structure of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)furan-2-carboxylic acid reveals non-planar geometries, with dihedral angles between aromatic systems ranging from 21.1° to 30.2°. Such deviations from coplanarity arise from steric interactions between substituents and electronic repulsion between π-systems.
Conformational flexibility is dominated by:
- Thioether linkage : The C-S-C bond allows rotational freedom, enabling adaptive binding in biological systems.
- Carboxylic acid group : Hydrogen-bonding capacity promotes dimerization or interactions with polar solvents.
Rotational spectroscopy studies on tetrahydro-2-furoic acid (THFA) dimers highlight the role of hydrogen bonding in stabilizing specific conformers. For this compound, similar intramolecular interactions likely favor trans configurations of the carboxylic acid group relative to the furan oxygen.
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations on analogous furoic acids provide critical insights into electronic properties:
| Parameter | Value (B3LYP/6-311G(d,p)) | Source |
|---|---|---|
| HOMO Energy (eV) | -7.77 to -7.27 | |
| LUMO Energy (eV) | -0.4 to -2.01 | |
| Band Gap (ΔE, eV) | 5.23–7.37 | |
| Dipole Moment (Debye) | 1.74–11.72 |
The frontier molecular orbitals localize electron density on the furan ring and carboxylic acid group, suggesting nucleophilic reactivity at the α-position of the furan. Natural bond orbital (NBO) analysis predicts strong hyperconjugative interactions between the sulfur lone pairs and σ*(C-S) antibonding orbitals, stabilizing the thioether linkage.
Molecular electrostatic potential (MESP) maps reveal:
- Negative potentials: Concentrated at carboxylic oxygen (-0.45 e/ų) and furan oxygen (-0.32 e/ų).
- Positive potentials: Localized on methyl hydrogens (+0.18 e/ų).
Comparative Analysis with Related Furoic Acid Derivatives
The structural and electronic effects of substituents are evident when comparing derivatives:
Electronic Effects : Electron-withdrawing groups (e.g., -SO₂-) reduce furan ring electron density, decreasing reactivity toward electrophilic substitution. Steric Effects : Bulky substituents like -C₆H₄-CH₃ restrict rotational freedom, favoring locked conformations in protein binding pockets. Solubility Trends : Thioether-containing derivatives exhibit lower aqueous solubility (64.89 mg/L) compared to sulfonyl analogs (>200 mg/L), reflecting differences in polarity.
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-9-2-5-11(6-3-9)17-8-10-4-7-12(16-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQCTVUNAOQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588502 | |
| Record name | 5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-20-5 | |
| Record name | 5-[[(4-Methylphenyl)thio]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid involves the nucleophilic substitution reaction between a halogenated precursor and a thiolate nucleophile:
-
- 4-Methylthiobenzyl chloride (or a related halogenated 4-methylphenylthio compound)
- 5-Formyl-2-furoic acid or its derivatives
-
- Under basic conditions, the thiolate anion generated from 4-methylthiobenzyl chloride attacks the electrophilic carbon of the benzyl chloride.
- This nucleophilic substitution leads to the formation of the thioether linkage, yielding this compound.
-
- Solvent choice (commonly polar aprotic solvents like DMF or DMSO)
- Temperature control (moderate heating to facilitate substitution)
- Base selection (e.g., sodium hydride or potassium carbonate to generate thiolate)
This method is typical for laboratory-scale synthesis and can be adapted for scale-up with proper optimization of reaction time, temperature, and purification steps.
Detailed Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents favor nucleophilic substitution |
| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) | Generates thiolate anion from 4-methylthiobenzyl chloride |
| Temperature | 50–80 °C | Moderate heating accelerates reaction |
| Reaction Time | 4–12 hours | Dependent on scale and purity required |
| Purification | Acid-base extraction, recrystallization | To isolate pure acid product |
| Yield | 60–85% | Varies with optimization and scale |
The reaction proceeds smoothly with good yields when the above parameters are optimized. The choice of base and solvent critically influences the nucleophilicity of the thiolate and the electrophilicity of the benzyl chloride.
Research Findings on Reaction Mechanism and Product Properties
The nucleophilic substitution reaction mechanism is well-supported by the formation of thiolate intermediates attacking benzyl halides, a classical organic reaction pathway.
The 4-methylphenylthio substituent imparts unique electronic and steric effects, influencing the reactivity and solubility of the final compound compared to analogs with other substituents like chlorophenylthio groups.
Optimization of reaction conditions, including solvent polarity and base strength, directly impacts the yield and purity of this compound, making these parameters critical for efficient synthesis.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Reaction of 4-methylthiobenzyl chloride with 5-formyl-2-furoic acid under basic conditions | Straightforward, good yields | Requires careful control of conditions |
| Oxidation and methylation | Post-synthesis modification of sulfur group to sulfoxide or sulfonium salts | Modifies biological properties | Additional steps, potential yield loss |
| Sugar-derived multi-step synthesis | Starting from D-glucose and acetoacetate to build furan scaffold with sulfur substituent | Stereoselective, diverse derivatives | Complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Thioether vs. Ether Linkages
- 5-[(Phenylthio)methyl]-2-furoic acid (CAS: 79504-96-4): Replaces the 4-methyl group with a simple phenylthio moiety.
- 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS: 406470-57-3): Substitutes the thioether with an ether linkage and introduces a fluorine atom. The electron-withdrawing fluorine increases polarity, improving aqueous solubility (logP ~1.8) but reducing membrane permeability .
Halogen-Substituted Derivatives
- 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid (CAS: 696648-20-1): Features a chlorine atom at the 2-position of the benzyl group. This substitution increases molecular weight (282.74 g/mol ) and lipophilicity (clogP ~3.2), which may enhance CNS penetration. Reported pKa is 3.17 , suggesting stronger acidity than the parent compound .
- 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid (CAS: 899710-20-4): Fluorine at the 2-position reduces steric bulk compared to chlorine, with a molecular weight of 266.29 g/mol . The electronegative fluorine may influence electronic interactions in biological systems .
Sulfonyl and Sulfinyl Derivatives
- This derivative has a higher molecular weight (294.33 g/mol) and is associated with reduced cytochrome P-450 binding affinity compared to thioether analogs .
Heterocyclic and Functional Group Modifications
- 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid (CAS: 676522-75-1): Incorporates a pyrimidine ring with a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity (clogP ~3.5), while the pyrimidine may engage in π-π stacking in enzyme binding .
- 5-[[(2-Cyanoethyl)thio]methyl]furan-2-carboxylic acid (CAS: 90564-11-7): The cyano group introduces strong electron-withdrawing effects, lowering pKa (3.17) and increasing solubility in polar solvents. Melting point is reported at 126–127°C, higher than the parent compound .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | clogP | pKa | Melting Point (°C) |
|---|---|---|---|---|---|
| 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid | C₁₃H₁₂O₃S | 248.30 | 2.8 | 3.5 | 120–122* |
| 5-[(Phenylthio)methyl]-2-furoic acid | C₁₂H₁₀O₃S | 234.27 | 2.5 | 3.4 | 115–117 |
| 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid | C₁₃H₁₁ClO₃S | 282.74 | 3.2 | 3.17 | 130–132 |
| 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid | C₁₂H₉FO₄ | 250.20 | 1.8 | 3.1 | 98–100 |
*Predicted values based on analog data .
Biological Activity
5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H12O3S
- CAS Number : 915923-20-5
The compound features a furoic acid moiety with a thioether linkage to a p-methylphenyl group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of furoic acid, including this compound, exhibit antimicrobial properties. A study highlighted the compound's efficacy against various strains of bacteria, particularly focusing on its activity against Staphylococcus aureus and Mycobacterium tuberculosis (MTb).
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.031 µg/mL against MTb, indicating potent activity compared to standard antibiotics like isoniazid and ethambutol .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in conditions related to prostaglandin synthesis. It has been suggested that furan derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease .
Analgesic Effects
This compound has also been explored for analgesic properties. It is believed to interact with pain pathways mediated by prostaglandins, providing relief in conditions involving acute and chronic pain .
Case Studies
- Study on Antimicrobial Efficacy :
- Inflammatory Response Modulation :
Summary of Findings
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Q. How can researchers integrate traditional and computational methods in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Hybrid Workflows : Combine synthetic data (IC₅₀) with CoMFA/CoMSIA models to prioritize analogs.
- Crystallography-Driven Design : Use protein-ligand structures to refine pharmacophore hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
